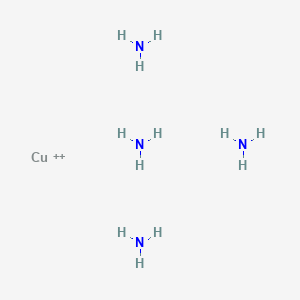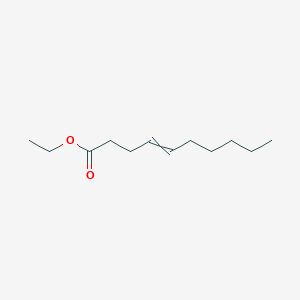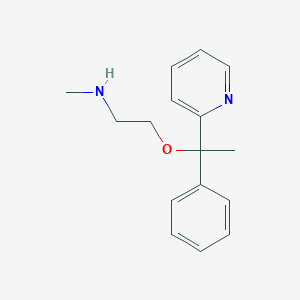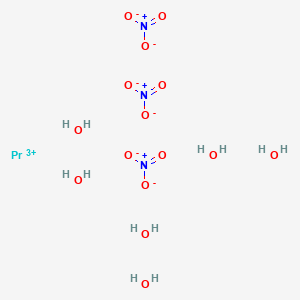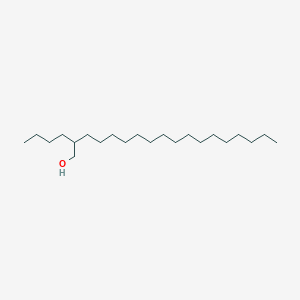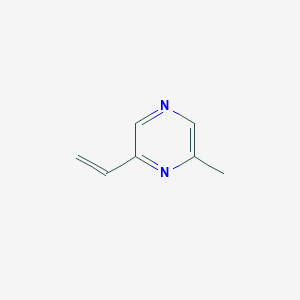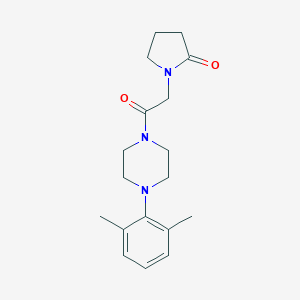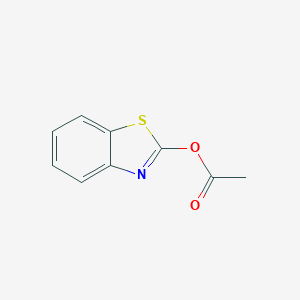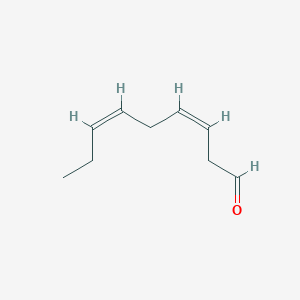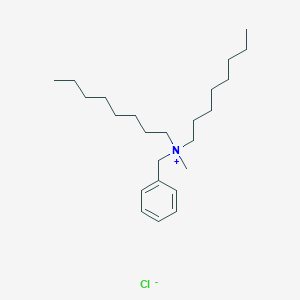
Benzylmethyldioctylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylmethyldioctylammonium chloride, also known as BAC, is a quaternary ammonium compound that is widely used in various fields such as pharmaceuticals, biotechnology, and analytical chemistry. BAC has a unique structure that makes it an ideal reagent for different applications.
作用機序
The mechanism of action of Benzylmethyldioctylammonium chloride is based on its ability to interact with biological membranes. Benzylmethyldioctylammonium chloride is a cationic surfactant that can bind to the negatively charged phospholipids in the membrane. This interaction can lead to the disruption of the membrane structure and the alteration of its permeability. Benzylmethyldioctylammonium chloride can also interact with proteins and enzymes, leading to their denaturation or inhibition.
生化学的および生理学的効果
Benzylmethyldioctylammonium chloride can have both biochemical and physiological effects on living organisms. In vitro studies have shown that Benzylmethyldioctylammonium chloride can induce cytotoxicity and genotoxicity in various cell lines. Benzylmethyldioctylammonium chloride can also affect the activity of enzymes and proteins, leading to changes in cellular metabolism. In vivo studies have shown that Benzylmethyldioctylammonium chloride can cause respiratory distress, skin irritation, and eye irritation in animals. However, the toxicity of Benzylmethyldioctylammonium chloride is dependent on the concentration and exposure time.
実験室実験の利点と制限
One of the advantages of using Benzylmethyldioctylammonium chloride in lab experiments is its ability to solubilize hydrophobic compounds. Benzylmethyldioctylammonium chloride can also act as a phase transfer catalyst, allowing for the transfer of reactants between aqueous and organic phases. However, Benzylmethyldioctylammonium chloride can also interfere with the activity of enzymes and proteins, leading to false results. In addition, the toxicity of Benzylmethyldioctylammonium chloride can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Benzylmethyldioctylammonium chloride in scientific research. One area of research is the development of novel drug delivery systems using Benzylmethyldioctylammonium chloride as a carrier. Benzylmethyldioctylammonium chloride can also be used in the preparation of functionalized surfaces for biosensors and other analytical applications. In addition, the use of Benzylmethyldioctylammonium chloride in the modification of biomolecules such as proteins and DNA is an area of active research. Further studies are needed to fully understand the toxicity and potential health effects of Benzylmethyldioctylammonium chloride on living organisms.
Conclusion
Benzylmethyldioctylammonium chloride is a versatile quaternary ammonium compound that has a wide range of applications in scientific research. Its unique properties make it an ideal reagent for various chemical reactions and biological studies. However, the toxicity of Benzylmethyldioctylammonium chloride should be carefully considered when using it in lab experiments. Further research is needed to fully understand the potential applications and health effects of Benzylmethyldioctylammonium chloride.
合成法
Benzylmethyldioctylammonium chloride can be synthesized through the reaction of benzyl chloride, dimethyloctylamine, and methyl chloride. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through crystallization or distillation. The synthesis method of Benzylmethyldioctylammonium chloride is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
Benzylmethyldioctylammonium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant, a phase transfer catalyst, and a reagent for various chemical reactions. Benzylmethyldioctylammonium chloride has been used in the synthesis of nanoparticles, the preparation of functionalized surfaces, and the modification of biomolecules. In addition, Benzylmethyldioctylammonium chloride has been used in the development of novel drug delivery systems and the study of biological membranes.
特性
CAS番号 |
16345-80-5 |
|---|---|
製品名 |
Benzylmethyldioctylammonium chloride |
分子式 |
C24H44ClN |
分子量 |
382.1 g/mol |
IUPAC名 |
benzyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-4-6-8-10-12-17-21-25(3,22-18-13-11-9-7-5-2)23-24-19-15-14-16-20-24;/h14-16,19-20H,4-13,17-18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RBTBCRUCRQHZLB-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
その他のCAS番号 |
16345-80-5 |
同義語 |
benzylmethyldioctylammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
